

# An In-depth Technical Guide to the Spectroscopic Analysis of 2-Substituted Azetidines

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## Compound of Interest

Compound Name: 2-(Pentan-2-yl)azetidine

Cat. No.: B15239165

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct spectroscopic data for **2-(Pentan-2-yl)azetidine** is not readily available in public databases as of the last search. The following guide provides a template for the presentation of such data, utilizing publicly available information for a structurally related compound, 1-tert-Butoxycarbonyl-2-phenylazetidine, as a representative example. The experimental protocols described are generalized procedures applicable to the characterization of novel 2-substituted azetidine derivatives.

## Spectroscopic Data Presentation

The comprehensive characterization of a novel compound like **2-(Pentan-2-yl)azetidine** would involve a suite of spectroscopic techniques to elucidate its molecular structure and confirm its identity. The data would typically be presented as follows.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Table 1: NMR Spectroscopic Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
$^1\text{H}$	7.35-7.33	m	4H, Phenyl	2H, Azetidine-CH <sub>2</sub>
$^1\text{H}$	7.27-7.24	m	1H, Phenyl	
$^1\text{H}$	5.18	m	1H, Azetidine-CH	
$^1\text{H}$	3.99	t-like	7.6	
$^1\text{H}$	2.62	m	1H, Azetidine-CH <sub>2</sub>	
$^1\text{H}$	2.13	m	1H, Azetidine-CH <sub>2</sub>	
$^1\text{H}$	1.44-1.22	m	9H, Boc-C(CH <sub>3</sub> ) <sub>3</sub>	
$^{13}\text{C}$	156.5	Boc-C=O		
$^{13}\text{C}$	142.5	Phenyl-C (quaternary)		
$^{13}\text{C}$	128.3	Phenyl-CH		
$^{13}\text{C}$	127.2	Phenyl-CH		
$^{13}\text{C}$	125.8	Phenyl-CH		
$^{13}\text{C}$	79.4	Boc-C(CH <sub>3</sub> ) <sub>3</sub>		
$^{13}\text{C}$	65.6	Azetidine-CH		
$^{13}\text{C}$	46.4	Azetidine-CH <sub>2</sub>		
$^{13}\text{C}$	28.2	Boc-C(CH <sub>3</sub> ) <sub>3</sub>		
$^{13}\text{C}$	25.6	Azetidine-CH <sub>2</sub>		

Data sourced from a study on N-Boc-azetidines and presented as an illustrative example.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: FT-IR Spectroscopic Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

Wavenumber (cm <sup>-1</sup> )	Assignment
2974	C-H stretch (aliphatic)
1701	C=O stretch (carbamate)
1389	C-H bend
1364	C-H bend
1132	C-N stretch
698	C-H bend (aromatic)

Data sourced from a study on N-Boc-azetidines and presented as an illustrative example.[\[1\]](#)

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its elemental composition.

Table 3: HRMS Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	256.1308	256.1318

Data for C<sub>14</sub>H<sub>19</sub>NO<sub>2</sub>Na. Sourced from a study on N-Boc-azetidines and presented as an illustrative example.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, such as a Varian 400, 500 MHz, or Bruker 600 MHz instrument.<sup>[1]</sup> The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or toluene-d<sub>8</sub>).<sup>[1]</sup> Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Data processing is performed using appropriate software.

## Infrared (IR) Spectroscopy

FT-IR spectra are typically recorded on a spectrophotometer using a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The data is reported in wavenumbers (cm<sup>-1</sup>).

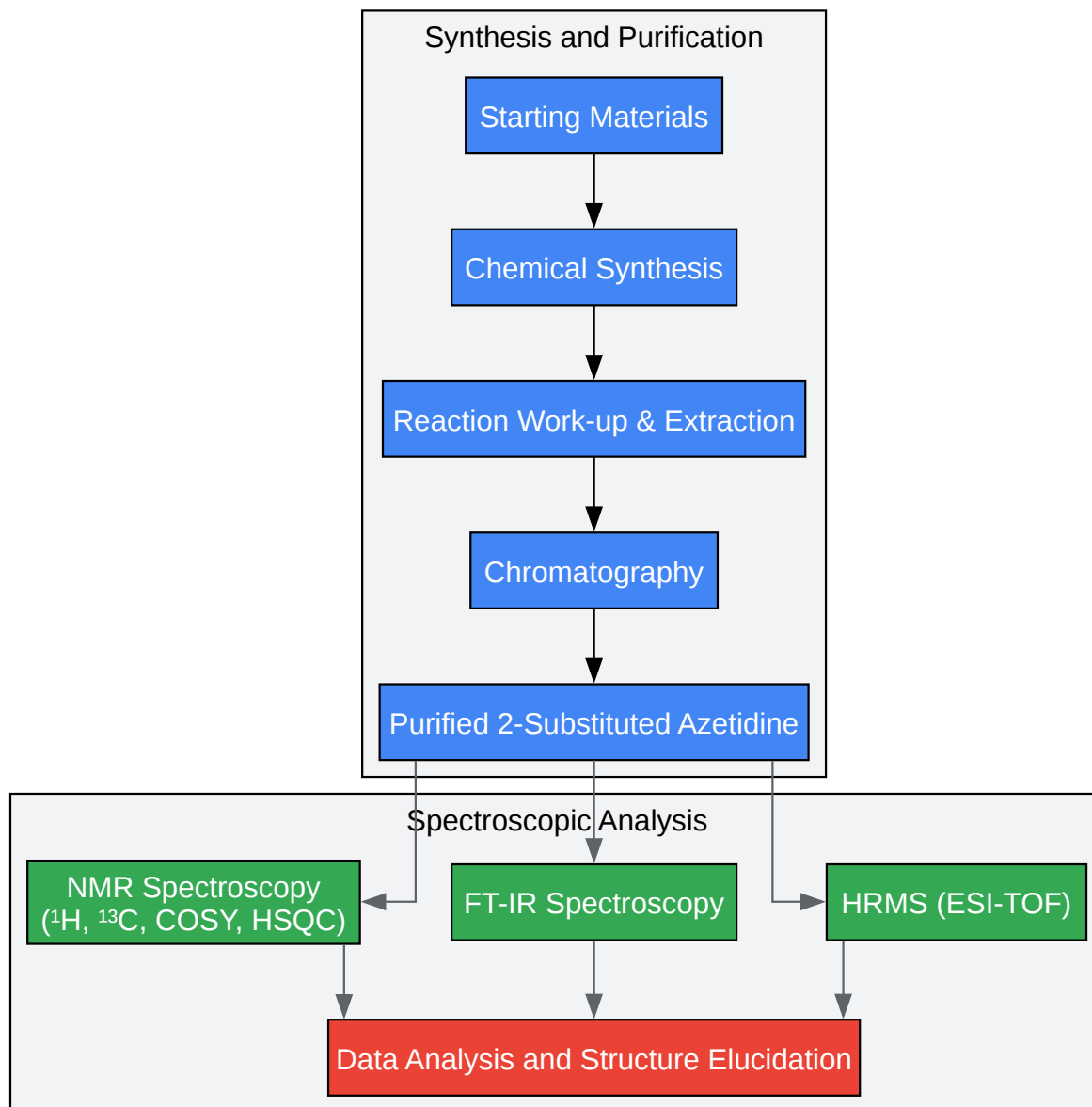
## Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.<sup>[1]</sup> The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel 2-substituted azetidine.

## Workflow for Synthesis and Spectroscopic Characterization of 2-Substituted Azetidines



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 2-substituted azetidines.

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## References

- 1. rsc.org [rsc.org]
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